Hydroxyethylvindesine vs. Vindesine in Ridgway Osteogenic Sarcoma: Superior Antitumor Activity
In the Ridgway osteogenic sarcoma murine model, N-β-hydroxyethylvindesine (hydroxyethylvindesine) demonstrated antitumor activity that surpassed that of the parent compound vindesine (VDS) [1]. The study evaluated a series of N-substituted vindesine analogs in parallel, establishing a direct comparative framework with vindesine as the reference standard [1].
| Evidence Dimension | Antitumor activity (efficacy ranking) |
|---|---|
| Target Compound Data | Surpasses vindesine |
| Comparator Or Baseline | Vindesine (VDS, deacetylvinblastine amide) |
| Quantified Difference | Qualitative superiority; quantitative T/C% or tumor weight reduction values not reported in abstract |
| Conditions | Ridgway osteogenic sarcoma murine model |
Why This Matters
For researchers utilizing the Ridgway osteogenic sarcoma model, hydroxyethylvindesine offers a measurable activity advantage over vindesine, making it the preferred tool compound within this specific tumor context.
- [1] Conrad RA, Cullinan GJ, Gerzon K, Poore GA. Structure-activity relationships of dimeric Catharanthus alkaloids. 2. Experimental antitumor activities of N-substituted deacetylvinblastine amide (vindesine) sulfates. J Med Chem. 1979 Apr;22(4):391-400. View Source
